3-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine
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Overview
Description
3-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other substituents.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated aromatic compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another halogenated pyridine with similar structural features but different substituents.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated pyridine derivative used as a building block in organic synthesis.
Uniqueness
3-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine is unique due to the combination of chlorine, fluorine, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H10ClFN2O |
---|---|
Molecular Weight |
252.67 g/mol |
IUPAC Name |
3-chloro-5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c1-17-10-4-2-3-8(11(10)14)7-5-9(13)12(15)16-6-7/h2-6H,1H3,(H2,15,16) |
InChI Key |
KQTNYICRHVKVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(N=C2)N)Cl |
Origin of Product |
United States |
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